Dibenzofuran-2-yl 4-methylbenzenesulfonate
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Overview
Description
Dibenzofuran-2-yl 4-methylbenzenesulfonate is an organic compound that combines the structural features of dibenzofuran and 4-methylbenzenesulfonate. Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring .
Preparation Methods
The synthesis of dibenzofuran-2-yl 4-methylbenzenesulfonate typically involves the reaction of dibenzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Dibenzofuran-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Scientific Research Applications
Dibenzofuran-2-yl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzofuran-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . Additionally, the aromatic structure of dibenzofuran allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Dibenzofuran-2-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
Dibenzofuran: A simpler structure without the sulfonate group, used as a heat transfer agent and in the synthesis of pharmaceuticals.
Dibenzodioxin: A compound with two oxygen atoms in the central ring, known for its environmental persistence and toxicity.
These comparisons highlight the unique features of this compound, particularly its combination of aromatic and sulfonate functionalities, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
dibenzofuran-2-yl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S/c1-13-6-9-15(10-7-13)24(20,21)23-14-8-11-19-17(12-14)16-4-2-3-5-18(16)22-19/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXDRNCQBNKBOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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